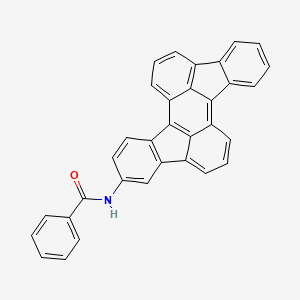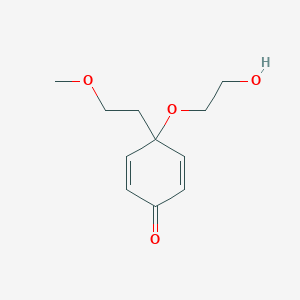![molecular formula C22H20N4O B12624354 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine CAS No. 917897-50-8](/img/structure/B12624354.png)
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics. The unique structure of this compound, featuring a bipyridine core and an oxadiazole ring, imparts it with interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine typically involves the reaction of 4-tert-butylbenzhydrazide with 2,4’-bipyridine-5-carboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with interesting photophysical properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties[][5].
Mecanismo De Acción
The mechanism of action of 5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine varies depending on its application:
In biological systems: The compound can intercalate into DNA, disrupting its function and leading to cell death.
In electronic devices: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Another oxadiazole derivative with similar electronic properties.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in OLEDs and other electronic applications.
Uniqueness
5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4’-bipyridine is unique due to its bipyridine core, which enhances its ability to form stable metal complexes and its strong fluorescence, making it suitable for a wide range of applications in both biological and electronic fields.
Propiedades
Número CAS |
917897-50-8 |
|---|---|
Fórmula molecular |
C22H20N4O |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-5-(6-pyridin-4-ylpyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O/c1-22(2,3)18-7-4-16(5-8-18)20-25-26-21(27-20)17-6-9-19(24-14-17)15-10-12-23-13-11-15/h4-14H,1-3H3 |
Clave InChI |
LJXJKETVTSTPQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
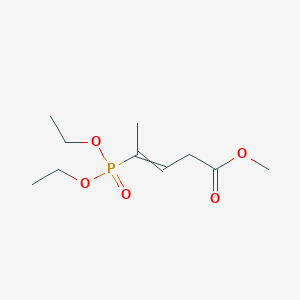
![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)

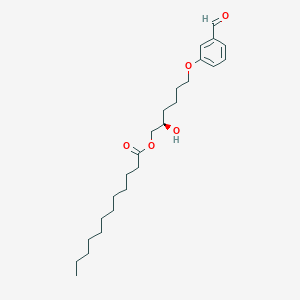

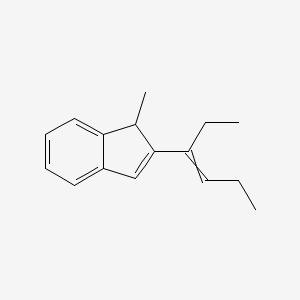
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)

